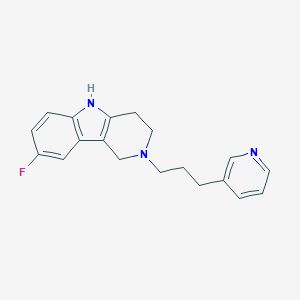
Bis(2,3-dibromosalicyl)fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,3-dibromosalicyl)fumarate (BDBF) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a symmetrical molecule that contains two salicylic acid groups and a fumaric acid moiety. BDBF has been extensively studied for its biological and chemical properties, including its mechanism of action, biochemical and physiological effects, and synthesis methods.
作用機序
The mechanism of action of Bis(2,3-dibromosalicyl)fumarate is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell growth and survival. Bis(2,3-dibromosalicyl)fumarate has been shown to inhibit the activity of protein kinase B (AKT), which plays a crucial role in cell survival and proliferation. It also inhibits the expression of various genes involved in cell cycle regulation and DNA damage repair.
生化学的および生理学的効果
Bis(2,3-dibromosalicyl)fumarate has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. It has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
Bis(2,3-dibromosalicyl)fumarate has several advantages as a potential therapeutic agent, including its potent anti-tumor activity, low toxicity, and high selectivity for cancer cells. However, its use in clinical settings may be limited by its poor solubility and bioavailability. In addition, further studies are needed to evaluate its long-term safety and efficacy.
将来の方向性
There are several potential future directions for research on Bis(2,3-dibromosalicyl)fumarate, including the development of novel synthesis methods to improve yield and purity, the evaluation of its potential therapeutic effects in various disease models, and the investigation of its mechanism of action at the molecular level. Bis(2,3-dibromosalicyl)fumarate may also be studied for its potential use in combination with other therapeutic agents to enhance their efficacy and reduce toxicity. Overall, Bis(2,3-dibromosalicyl)fumarate represents a promising area of research with potential applications in various fields, including medicine, chemistry, and materials science.
合成法
Bis(2,3-dibromosalicyl)fumarate can be synthesized using various methods, including the reaction of fumaric acid with 2,3-dibromosalicylic acid in the presence of a catalyst. The synthesis of Bis(2,3-dibromosalicyl)fumarate is a complex process that requires careful control of reaction conditions, such as temperature, pressure, and solvent. The yield and purity of Bis(2,3-dibromosalicyl)fumarate can be improved by optimizing the reaction parameters.
科学的研究の応用
Bis(2,3-dibromosalicyl)fumarate has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, a catalyst for organic reactions, and a potential therapeutic agent for cancer and other diseases. Bis(2,3-dibromosalicyl)fumarate has been shown to exhibit potent anti-tumor activity in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
CAS番号 |
106044-07-9 |
|---|---|
製品名 |
Bis(2,3-dibromosalicyl)fumarate |
分子式 |
C18H14Br4O6-2 |
分子量 |
671.9 g/mol |
IUPAC名 |
3,4-dibromo-2-[(E)-4-(2,3-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid |
InChI |
InChI=1S/C18H8Br4O8/c19-9-3-1-7(17(25)26)15(13(9)21)29-11(23)5-6-12(24)30-16-8(18(27)28)2-4-10(20)14(16)22/h1-6H,(H,25,26)(H,27,28)/b6-5+ |
InChIキー |
UEHRKNCNWDEMQK-UHFFFAOYSA-L |
異性体SMILES |
C1=CC(=C(C(=C1C(=O)O)OC(=O)/C=C/C(=O)OC2=C(C=CC(=C2Br)Br)C(=O)O)Br)Br |
SMILES |
C1=CC(=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=CC(=C2Br)Br)C(=O)O)Br)Br |
正規SMILES |
C1=CC(=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=CC(=C2Br)Br)C(=O)O)Br)Br |
同義語 |
2,3-fumaryl-diaspirin bis(2,3-dibromosalicyl)fumarate PN517 compound |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




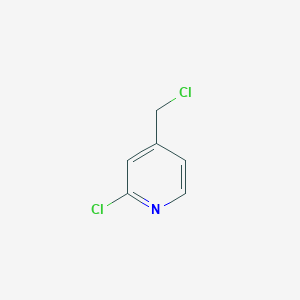
![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
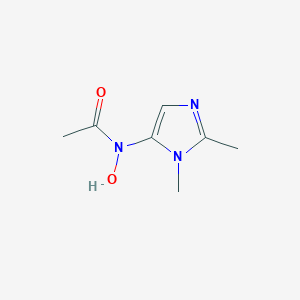
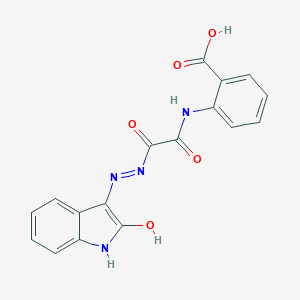
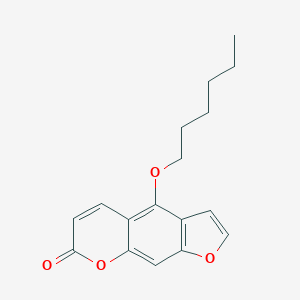


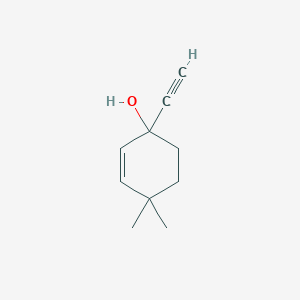
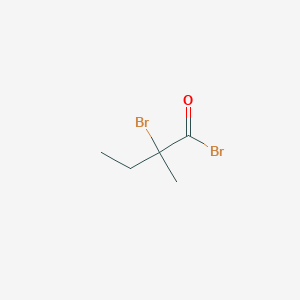
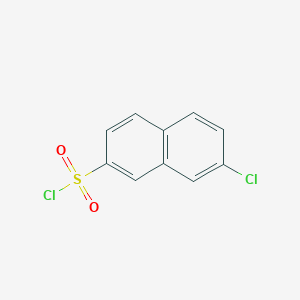
![(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one](/img/structure/B11218.png)
![4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride](/img/structure/B11222.png)
